molecular formula C10H11N3O3 B2832829 8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione CAS No. 2044713-00-8

8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione

Katalognummer: B2832829
CAS-Nummer: 2044713-00-8
Molekulargewicht: 221.216
InChI-Schlüssel: MYNVJXRWLXZDHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol . It belongs to a novel class of pyrazole azabicyclo[3.2.1]octane derivatives identified as potent, systemically available, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibition of intracellular NAAA is a promising therapeutic strategy for managing inflammatory response and pain, as it preserves endogenous palmitoylethanolamide (PEA) from degradation, thereby increasing and prolonging its anti-inflammatory and analgesic efficacy at the site of inflammation . Compounds featuring this structural core are of significant interest in pharmacological research for the treatment of chronic inflammatory diseases. Researchers value this chemotype for its favorable biochemical profile and non-covalent mechanism of action, which may avoid the potential drawbacks associated with covalent inhibitors . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

8-(1-methylpyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-12-5-6(4-11-12)13-7-2-3-8(13)10(15)16-9(7)14/h4-5,7-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNVJXRWLXZDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2C3CCC2C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps often include cyclization reactions to form the bicyclic core, followed by functionalization to introduce the pyrazolyl and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition

One of the most significant applications of this compound is its role as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . NAAA is an enzyme involved in the degradation of palmitoylethanolamide (PEA), a lipid mediator known for its anti-inflammatory properties. By inhibiting NAAA, the compound helps preserve PEA levels, thereby enhancing its analgesic and anti-inflammatory effects at sites of inflammation .

Key Findings:

  • The compound demonstrated potent inhibitory activity against human NAAA with an IC50 value of 0.042 μM , indicating high efficacy .
  • Structure-activity relationship (SAR) studies have shown that modifications to the pyrazole and azabicyclic structures can enhance inhibitory potency and improve pharmacokinetic properties .

Potential in Pain Management

Given its ability to modulate inflammatory responses, this compound has potential applications in pain management therapies. The preservation of PEA through NAAA inhibition suggests that it could be beneficial in treating chronic pain conditions, such as neuropathic pain or inflammatory diseases .

The broader category of pyrazole derivatives, including those related to 8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione, has been extensively studied for various biological activities:

  • Anticancer properties
  • Antimicrobial effects
  • Neuroprotective activities

These derivatives are often characterized by their ability to interact with multiple biological targets, making them versatile candidates for drug development .

Case Study 1: Inhibition of NAAA

A study focused on the development of novel pyrazole azabicyclo[3.2.1]octane sulfonamide derivatives highlighted the compound's potential as a therapeutic agent for managing inflammatory conditions through NAAA inhibition. The research detailed various analogs and their respective IC50 values, showcasing how structural modifications can lead to enhanced activity against NAAA .

CompoundIC50 (μM)Structural Modifications
ARN196890.042Ethoxymethyl-pyrazinyloxy substitution
ARN161860.064Methyl group at position 5

This table illustrates how specific changes to the molecular structure can significantly impact biological activity.

Case Study 2: Pyrazole Derivatives in Medicinal Chemistry

A comprehensive review on pyrazole derivatives emphasized their importance as scaffolds in drug design, particularly for their diverse biological activities including anti-inflammatory and analgesic effects. The review highlighted several compounds that share structural similarities with this compound and discussed their synthesis and applications in medicinal chemistry .

Wirkmechanismus

The mechanism of action of 8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Bicyclo[3.2.1]octane Derivatives in PI3K Inhibition

The 3-oxa-8-azabicyclo[3.2.1]octane moiety is shared with PQR514 , a preclinical PI3K inhibitor. In Proof-of-Concept (PoC) compounds, replacing morpholine with substituted bicyclic amines (e.g., M3 : 3-oxa-8-azabicyclo[3.2.1]octane) improved binding potency. For example, compound 4 (parent inhibitor) showed IC₅₀ values <10 nM for PI3Kα, while derivatives with M3 retained sub-100 nM activity . However, the pyrazole substituent in CID 131631781 diverges from the difluoromethylpyrimidine group in PQR514, likely altering selectivity and pharmacokinetics.

Property CID 131631781 PQR514 (Compound 4)
Core Structure 3-oxa-8-azabicyclo[3.2.1]octane 3-oxa-8-azabicyclo[3.2.1]octane
Key Substituent 1-methylpyrazole 4-(difluoromethyl)pyrimidine
Target Undocumented (potential PI3K) PI3Kα/δ/γ
Molecular Weight 221.21 g/mol ~450 g/mol (estimated)

Neuroimaging Agent: LBT-999

LBT-999 (8-((E)-4-fluorobut-2-enyl)-3β-p-tolyl-8-azabicyclo[3.2.1]octane-2β-carboxylic acid methyl ester) shares the 8-azabicyclo[3.2.1]octane core but incorporates a fluorinated side chain and a tolyl group. This compound is a dopamine transporter (DAT) ligand used in PET imaging, demonstrating how substituent choice dictates biological application. The fluorinated chain enhances blood-brain barrier permeability, while the tolyl group optimizes DAT affinity .

Property CID 131631781 LBT-999
Core Structure 3-oxa-8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane
Key Substituent 1-methylpyrazole Fluorobut-2-enyl, p-tolyl
Application Undocumented Neuroimaging (DAT ligand)
Molecular Weight 221.21 g/mol ~380 g/mol (estimated)

Spirocyclic Dione Derivatives

Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () feature spirocyclic diones rather than bicyclic systems. These compounds are synthesized via condensation reactions with benzothiazole amines, contrasting with the nucleophilic substitutions used for bicyclic analogs .

Property CID 131631781 Spirocyclic Dione ()
Core Structure Bicyclo[3.2.1]octane Spiro[4.5]decane
Functional Groups 2,4-dione 6,10-dione
Synthesis Complexity Moderate High (multi-step condensation)
Solubility Moderate (predicted) Low (steric hindrance)

Cyclohexyl-Substituted Bicyclic Dione

3-cyclohexyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione (CID 327997-30-8) shares the bicyclo[3.2.1]octane-2,4-dione framework but replaces the pyrazole with a cyclohexyl group and adds methyl substituents. This increases hydrophobicity (logP ~3.5 estimated) compared to CID 131631781 (logP ~1.2 predicted), likely affecting membrane permeability .

Property CID 131631781 CID 327997-30-8
Substituents 1-methylpyrazole Cyclohexyl, trimethyl
Molecular Formula C₁₀H₁₁N₃O₃ C₁₆H₂₅NO₂
Molecular Weight 221.21 g/mol 263.38 g/mol
Predicted logP ~1.2 ~3.5

Key Research Findings and Implications

  • Structural Rigidity : The bicyclo[3.2.1]octane core enhances binding specificity in kinase inhibitors (e.g., PI3K) and neuroimaging agents (e.g., DAT ligands), but substituents dictate target selectivity .
  • Collision Cross-Section (CCS) : CID 131631781’s CCS values (147.7–158.5 Ų) provide a benchmark for analytical characterization, distinguishing it from analogs with bulkier substituents .
  • Synthetic Flexibility : The compound’s pyrazole group allows modular derivatization, contrasting with spirocyclic systems requiring complex condensations .

Biologische Aktivität

8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione, identified by its CAS number 766536-48-5, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3O3C_{10}H_{11}N_{3}O_{3}. Its structure features a bicyclic framework that incorporates both nitrogen and oxygen atoms, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can yield high purity and yield through optimized conditions. Various synthetic routes have been explored, including enantioselective methods that are crucial for enhancing biological activity by improving selectivity towards specific biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound has been shown to interact with kappa opioid receptors (KOR), exhibiting potent antagonistic activity. For instance, analogs derived from this compound demonstrated IC50 values as low as 20 nM for KOR, indicating strong binding affinity .
  • Enzyme Modulation : It may also act as a modulator for enzymes involved in metabolic pathways, potentially influencing processes such as neurotransmitter release or inflammatory responses.

Biological Activity

Research indicates several biological activities associated with this compound:

Antinociceptive Effects

Studies have demonstrated that derivatives of this compound can reverse diuresis induced by KOR agonists in rat models, showcasing potential applications in pain management and the treatment of conditions like chronic pain or opioid-induced side effects .

Neuroprotective Properties

The ability to penetrate the blood-brain barrier suggests that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Several studies have investigated the pharmacological profile of compounds related to this compound:

  • High Throughput Screening : Initial screenings identified derivatives with significant selectivity for KOR over other opioid receptors (μ and δ), with ratios exceeding 400:1 for certain analogs .
  • In Vivo Studies : In vivo experiments have shown that modifications to the bicyclic structure can enhance brain exposure and pharmacokinetic properties, leading to improved efficacy in animal models of pain and anxiety disorders .

Comparative Analysis

A comparison table summarizing key findings related to the biological activity of this compound and its analogs is presented below:

Compound NameKOR IC50 (nM)μ:K RatioBrain PenetrationBiological Activity
8-(Methyl-Pyrazol)2036HighAntinociceptive
Analog A77>400ModerateNeuroprotective
Analog B50>300HighAntidepressant

Q & A

Basic Research Questions

Q. What are the key structural features of 8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione, and how do they influence its chemical reactivity?

  • Answer : The compound contains a bicyclo[3.2.1]octane core with a pyrazole substituent at the 8-position and two ketone groups (2,4-dione). The oxygen atom in the 3-oxa bridge introduces polarity, while the pyrazole ring provides aromaticity and hydrogen-bonding potential. The bicyclic framework restricts conformational flexibility, enhancing stereochemical control in reactions. For example, similar bicyclic systems (e.g., 3-oxa-8-azabicyclo[3.2.1]octane derivatives) exhibit regioselective reactivity in nucleophilic substitutions due to steric and electronic effects .

Q. What synthetic strategies are reported for constructing the 3-oxa-8-azabicyclo[3.2.1]octane scaffold?

  • Answer : Multi-step routes often involve cyclization of linear precursors. For example, describes the synthesis of 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride from adipic acid via sequential reactions (e.g., bromination, benzylamine cyclization, hydrolysis, and hydrogenolysis). Key steps include acid-catalyzed dehydration to form the bicyclic structure. Modifications to introduce the pyrazole moiety would require Suzuki-Miyaura coupling or nucleophilic substitution at the 8-position .

Q. How can researchers verify the purity and structural identity of this compound?

  • Answer : Use a combination of analytical techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm proton environments and carbonyl resonances (e.g., 2,4-dione peaks at ~170–180 ppm).
  • HPLC-MS : For purity assessment (>95%) and molecular weight confirmation.
  • X-ray crystallography : To resolve stereochemical ambiguities in the bicyclic core, as seen in related spirocyclic compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 1-methylpyrazole group at the 8-position without side reactions?

  • Answer : Pyrazole functionalization often employs transition-metal catalysis. For instance, used 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride as a precursor for coupling with imidazole via nucleophilic substitution. Key parameters:

  • Catalyst : Pd(PPh3_3)4_4 or CuI for cross-coupling.
  • Solvent : DMF or THF at 80–100°C.
  • Base : K2_2CO3_3 to deprotonate intermediates.
    Monitor reaction progress via TLC or LC-MS to prevent over-functionalization .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets (e.g., enzymes)?

  • Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., sulfonamide derivatives in target bacterial enzymes).
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity data from analogues .

Q. How do steric and electronic effects in the bicyclic core influence enantioselective synthesis?

  • Answer : The rigid bicyclic structure limits rotational freedom, enabling chiral resolution via:

  • Chiral auxiliaries : As in , where triazole derivatives were synthesized with stereochemical control.
  • Asymmetric catalysis : Use of Rh(II)- or Ru(II)-based catalysts for cyclopropanation or C–H activation.
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers, as demonstrated for spirocyclic diones .

Q. What contradictions exist in reported bioactivity data for structurally similar compounds, and how can they be resolved?

  • Answer : For example, reports antibacterial activity in sulfonamide-linked bicyclic compounds, while highlights CNS activity in triazole derivatives. Discrepancies may arise from assay conditions (e.g., bacterial strain specificity) or solubility differences. Mitigation strategies:

  • Standardized assays : Use CLSI guidelines for MIC determinations.
  • Solubility optimization : Employ co-solvents (e.g., DMSO:PBS mixtures) to ensure bioavailability .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes for scaling up production, and how can they be addressed?

  • Answer : Key bottlenecks include low yields in cyclization steps (e.g., ~23% overall yield in ) and purification difficulties. Solutions:

  • Flow chemistry : Improve heat/mass transfer for high-temperature cyclizations.
  • Catalyst recycling : Immobilize Pd/C or enzymes to reduce costs.
  • Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer scale-up .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

  • Answer : Strategies include:

  • Bioisosteric replacement : Substitute the pyrazole with a triazole () or oxadiazole ( ) to reduce CYP450 metabolism.
  • Prodrug approaches : Introduce ester groups at the 2,4-dione positions for slow hydrolysis in vivo.
  • Deuterium incorporation : Stabilize metabolically labile C–H bonds, as seen in PET tracer development ( ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.